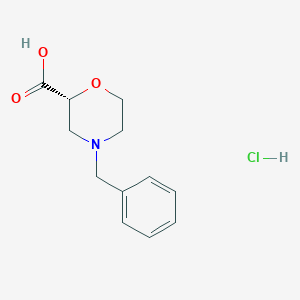
Ethyl acetoamidate hydrochloride; Ethyl acetocarboximidate hydrochloride; Ethyl acetoimidate hydrochloride; Ethyl ethanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl iminoacetate hydrochloride is a chemical compound with the molecular formula C4H9ClN2O2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl iminoacetate hydrochloride can be synthesized through the reaction of ethyl glycinate hydrochloride with ammonia. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of ethyl iminoacetate hydrochloride often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl iminoacetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce ethyl glycinate and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions to form imidazole derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include alkyl halides and other nucleophiles.
Condensation: Often involves the use of aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Hydrolysis: Ethyl glycinate and hydrochloric acid.
Substitution: Various substituted ethyl iminoacetate derivatives.
Condensation: Imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl iminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and amino acids.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of ethyl iminoacetate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The imino group can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the hydrochloride group, which can stabilize the intermediate species formed during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl glycinate hydrochloride: A precursor in the synthesis of ethyl iminoacetate hydrochloride.
Ethyl 2-ethoxy-2-iminoacetate hydrochloride: Another derivative with similar reactivity and applications.
Uniqueness
Ethyl iminoacetate hydrochloride is unique due to its specific reactivity and ability to form imidazole derivatives, which are important in various chemical and biological processes. Its versatility in different types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H8ClNO2 |
|---|---|
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
ethyl 2-iminoacetate;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-7-4(6)3-5;/h3,5H,2H2,1H3;1H |
InChI-Schlüssel |
YMNVQAWHPDSUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)



![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)
![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)

![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
![N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide](/img/structure/B14800828.png)


![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)
